molecular formula C9H16O B2804582 2-Norbornaneethanol CAS No. 70289-06-4

2-Norbornaneethanol

Cat. No.: B2804582
CAS No.: 70289-06-4
M. Wt: 140.226
InChI Key: KCJSRRQHLVFCEM-UHFFFAOYSA-N
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Description

2-Norbornaneethanol is an organic compound with the molecular formula C₉H₁₆O It is a primary alcohol derived from norbornane, a bicyclic hydrocarbon The structure of this compound includes a norbornane ring system with an ethyl alcohol group attached to one of the bridgehead carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornaneethanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this process, norbornene undergoes hydroboration with diborane (B₂H₆) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydration of norbornene using sulfuric acid (H₂SO₄) as a catalyst. This method is efficient and can be scaled up for large-scale production. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Norbornaneethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-norbornanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form norbornane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 2-Norbornanone.

    Reduction: Norbornane.

    Substitution: 2-Norbornyl halides.

Scientific Research Applications

2-Norbornaneethanol has diverse applications in scientific research:

Comparison with Similar Compounds

    Norbornene: A related compound with a similar bicyclic structure but lacking the hydroxyl group.

    2-Norbornanone: An oxidized form of 2-Norbornaneethanol.

    Norbornane: The fully reduced form of the compound.

Uniqueness: this compound is unique due to its combination of a norbornane ring system and an ethyl alcohol group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJSRRQHLVFCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-06-4
Record name 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Norbornane acetic acid (15 g, 97 mmol) was dissolved in anhydrous tetrahydrofuran (150 mL) and treated dropwise with lithium aluminum hydride (195 mL, 1 M in tetrahydrofuran) at 0° C. The reaction was stirred for three days then quenched by dropwise addition of water (50 mL). The reaction was diluted with diethyl ether (300 mL) and washed with water (3×200 mL). The combined organic phases were dried (MgSO4), filtered, and concentrated to yield an oil. The product was passed through a pad of silica gel to yield 2-bicyclo[2.2.1]hept-2-yl-ethanol as a colorless oil (13.1 g, 96%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step Two

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